molecular formula C10H13BrClN B8123218 [1-(2-Bromo-5-chlorophenyl)ethyl](ethyl)amine

[1-(2-Bromo-5-chlorophenyl)ethyl](ethyl)amine

Cat. No.: B8123218
M. Wt: 262.57 g/mol
InChI Key: KPETYXYUJRYRSW-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)ethylamine: is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-chlorophenyl)ethylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 1-(2-Bromo-5-chlorophenyl)ethylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(2-Bromo-5-chlorophenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Bromo-5-chlorophenyl)ethylamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets.

Medicine

In medicinal chemistry, 1-(2-Bromo-5-chlorophenyl)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-5-chlorophenyl)ethylamine: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Bromo-5-chlorophenyl)ethylamine: Similar structure but with a propyl group instead of an ethyl group.

    1-(2-Bromo-5-chlorophenyl)ethylamine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of 1-(2-Bromo-5-chlorophenyl)ethylamine lies in its specific substitution pattern on the phenyl ring and the ethylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-3-13-7(2)9-6-8(12)4-5-10(9)11/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPETYXYUJRYRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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